molecular formula C19H19ClN4O2S B2464305 1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844447-75-2

1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2464305
CAS No.: 844447-75-2
M. Wt: 402.9
InChI Key: FCWLEBIALUUIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused imidazo[4,5-b]quinoxaline core. Key structural features include:

  • 3-Chlorophenylsulfonyl group at position 3, contributing to electronic effects and binding interactions via sulfonyl and chloro moieties.
  • Dihydroimidazole ring, which may stabilize the conformation and modulate biological activity.

Properties

IUPAC Name

1-butyl-3-(3-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c1-2-3-11-23-13-24(27(25,26)15-8-6-7-14(20)12-15)19-18(23)21-16-9-4-5-10-17(16)22-19/h4-10,12H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWLEBIALUUIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazoquinoxaline core: This step involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring.

    Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.

    Sulfonylation: The chlorophenyl sulfonyl group is introduced through sulfonylation reactions using chlorophenyl sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted imidazoquinoxalines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s pharmacological and physicochemical properties are influenced by substituents on the imidazoquinoxaline scaffold. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound: 1-Butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[...] 1-Butyl, 3-(3-chlorophenylsulfonyl) ~402.5 Moderate lipophilicity; chloro group enhances electrophilicity.
1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-[...] 3-(3-isopropoxypropyl), 4-chlorophenylsulfonyl 446.95 Complies with Lipinski’s rules; higher molecular weight due to isopropoxy group.
3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-[...] 1-(3-trifluoromethylphenyl), 4-chlorophenylsulfonyl 490.9 Increased hydrophobicity from CF₃ group; high XLogP3 (5.6).
1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[...] 1-(2-methoxybenzyl), 3-(tosyl) ~434.5 Methoxy group improves solubility; tosyl enhances steric bulk.
1-(2-Naphthyl)-3-((3-nitrophenyl)sulfonyl)-[...] 1-(2-naphthyl), 3-(3-nitrophenylsulfonyl) 403.41 Nitro group introduces polarity; naphthyl increases aromatic interactions.
Key Observations:
  • Lipophilicity : The target compound’s butyl group provides moderate lipophilicity, intermediate between analogs with trifluoromethyl (high XLogP3 ) and hydrophilic groups like methoxy .
  • Electron-Withdrawing Effects : The 3-chlorophenylsulfonyl group offers balanced electronic effects compared to stronger electron-withdrawing substituents (e.g., nitro or trifluoromethyl ).
  • Druglikeness: Analogs like comply with Lipinski’s rules (molecular weight <500, H-bond donors/acceptors ≤5/10), suggesting the target compound likely adheres to these criteria.
Target Compound:

The sulfonyl group may facilitate binding to kinase or protease active sites.

Analogs:
  • 1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-[...] : Associated with GLP1R, a target for diabetes and obesity therapeutics.
  • 3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-[...] : Listed in ChEMBL (CHEMBL1418906), indicating preclinical screening for CNS or metabolic disorders.
  • 1,3-Dithiolo[4,5-b]quinoxaline derivatives : Synthesized for materials science applications, highlighting scaffold versatility.

Biological Activity

1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A butyl group that enhances lipophilicity.
  • A sulfonyl moiety attached to a chlorophenyl ring , which may influence its reactivity and biological interactions.
  • An imidazoquinoxaline core , known for its role in various pharmacological activities.

Anticancer Activity

Preliminary studies indicate that 1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exhibits significant anticancer properties. It has been shown to inhibit specific protein kinases involved in cancer progression. For instance:

  • In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
  • Binding affinity assays reveal strong interactions with target proteins involved in oncogenic signaling, suggesting potential for targeted cancer therapies.

Antimicrobial Activity

Quinoxaline derivatives have historically shown antimicrobial properties. This compound's structure may confer similar benefits:

  • It has been tested against various bacterial strains, showing effective inhibition of growth, particularly against Gram-positive bacteria.
  • The presence of the sulfonyl group is believed to enhance its antimicrobial activity by increasing solubility and reactivity.

The mechanism through which 1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exerts its biological effects involves:

  • Inhibition of specific kinases that play crucial roles in cell signaling pathways related to cancer.
  • Potential interference with DNA replication processes in microbial cells, leading to growth inhibition.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against several cancer cell lines including breast and lung cancer models. The results indicated:

  • IC50 values were significantly lower than those of standard chemotherapeutic agents, highlighting its potent anticancer activity.
  • Mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties:

  • The compound was tested against Staphylococcus aureus and Escherichia coli.
  • Results showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting it could be a viable alternative for treating resistant infections.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
1-(4-chlorophenyl)-3-(sulfonyl)-quinoxalineQuinoline core with chlorophenyl and sulfonamideAntimicrobial and anticancer
5-(4-methylphenyl)-pyrrolo[2,3-b]quinoxalineMethyl substitution on phenylAntifungal
N-(4-fluorophenyl)-sulfonamide quinoxaline derivativesFluorine substitution enhancing reactivityProtein kinase inhibition

This table illustrates how structural variations influence biological activity within quinoxaline derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.